molecular formula C11H13N3O2S B7120877 N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-2-cyclopropyl-2-methoxyacetamide

N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-2-cyclopropyl-2-methoxyacetamide

Cat. No.: B7120877
M. Wt: 251.31 g/mol
InChI Key: GDTYBTHCDVIWSE-UHFFFAOYSA-N
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Description

N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-2-cyclopropyl-2-methoxyacetamide is a synthetic organic compound characterized by the presence of a thiazole ring, a cyano group, and a cyclopropyl moiety

Properties

IUPAC Name

N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-2-cyclopropyl-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-6-8(5-12)11(17-14-6)13-10(15)9(16-2)7-3-4-7/h7,9H,3-4H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTYBTHCDVIWSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1C#N)NC(=O)C(C2CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-2-cyclopropyl-2-methoxyacetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions, often using cyanide salts.

    Attachment of the Cyclopropyl Moiety: The cyclopropyl group is incorporated through cyclopropanation reactions, which can be achieved using diazo compounds and transition metal catalysts.

    Methoxyacetamide Formation: The final step involves the formation of the methoxyacetamide moiety through amidation reactions, typically using methoxyacetic acid and appropriate coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-2-cyclopropyl-2-methoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the thiazole ring and the cyano group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium cyanide in dimethyl sulfoxide, bromine in carbon tetrachloride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazoles or nitriles.

Scientific Research Applications

N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-2-cyclopropyl-2-methoxyacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-2-cyclopropyl-2-methoxyacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyano-3-methyl-1,2-thiazol-5-yl)butanamide
  • N-{2-[(4-cyano-3-methyl-1,2-thiazol-5-yl)amino]ethyl}cyclopropanecarboxamide

Uniqueness

N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-2-cyclopropyl-2-methoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclopropyl moiety, in particular, enhances its stability and potential interactions with biological targets compared to similar compounds.

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